(-)-3-Methylhexane

Description

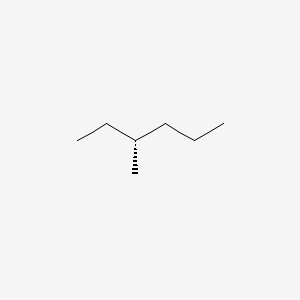

Structure

3D Structure

Properties

CAS No. |

78918-91-9 |

|---|---|

Molecular Formula |

C7H16 |

Molecular Weight |

100.20 g/mol |

IUPAC Name |

(3R)-3-methylhexane |

InChI |

InChI=1S/C7H16/c1-4-6-7(3)5-2/h7H,4-6H2,1-3H3/t7-/m1/s1 |

InChI Key |

VLJXXKKOSFGPHI-SSDOTTSWSA-N |

Isomeric SMILES |

CCC[C@H](C)CC |

Canonical SMILES |

CCCC(C)CC |

Origin of Product |

United States |

Foundational & Exploratory

The Enantioselective Synthesis of (-)-3-Methylhexane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthetic strategies for obtaining enantiomerically pure (-)-3-methylhexane. Given the absence of functional groups that typically facilitate asymmetric transformations, the synthesis of chiral alkanes such as (-)-3-methylhexane presents a unique challenge in organic chemistry. This document outlines a plausible and effective approach through the stereoselective reduction of a prochiral ketone, followed by deoxygenation. Detailed experimental protocols, quantitative data, and workflow diagrams are presented to guide researchers in this specialized area of asymmetric synthesis.

Introduction

(-)-3-Methylhexane is a chiral hydrocarbon that, along with its enantiomer, serves as a fundamental building block and a model compound for studying stereochemical influences in various chemical and biological systems. The development of synthetic routes to enantiomerically pure alkanes is of significant interest for applications in materials science, and as chiral probes in medicinal chemistry. Traditional synthetic methods often yield racemic mixtures, necessitating challenging chiral resolution techniques. This guide focuses on an asymmetric synthesis approach to directly obtain the desired (-)-enantiomer.

Synthetic Strategy: Stereoselective Reduction of a Prochiral Ketone

A robust and widely applicable strategy for the synthesis of chiral alkanes involves the asymmetric reduction of a prochiral ketone to a chiral alcohol, followed by a deoxygenation step. For the synthesis of (-)-3-methylhexane, the logical precursor is 3-hexanone (B147009).

Logical Flow of the Two-Step Synthesis of a Branched Alkane

Caption: Logical flow of the two-step synthesis of a branched alkane.

This approach offers a high degree of control over the stereochemistry at the newly formed chiral center. The enantioselectivity of the final product is determined by the effectiveness of the asymmetric reduction of the ketone.

Experimental Protocols

Asymmetric Reduction of 3-Hexanone to (-)-3-Hexanol

The asymmetric reduction of prochiral ketones is a well-established method for producing chiral secondary alcohols.[1][2] Organocatalysis and transition-metal catalysis are two prominent approaches to achieve high enantioselectivity.[3]

Method: Biocatalytic Reduction

The stereoselective reduction of ketones can be effectively carried out using various plant and microbial biocatalysts.[2][4]

-

Substrate: 3-Hexanone

-

Biocatalyst: Daucus carota (carrot) or a selected microorganism such as Saccharomyces carlsbergensis.[2][4]

-

Procedure (General):

-

A culture of the selected microorganism is grown in an appropriate medium.

-

3-Hexanone is added to the culture.

-

The reaction is incubated under controlled temperature and agitation for a specified period (e.g., 144 hours).[4]

-

The reaction mixture is then extracted with an organic solvent (e.g., ethyl acetate).

-

The organic extracts are combined, dried, and the solvent is evaporated to yield the crude (-)-3-hexanol.

-

Purification is achieved through flash column chromatography.

-

Deoxygenation of (-)-3-Hexanol to (-)-3-Methylhexane

The Barton-McCombie deoxygenation is a reliable method for the reduction of a secondary alcohol to the corresponding alkane.

-

Starting Material: Enantiomerically enriched (-)-3-Hexanol

-

Reagents:

-

Sodium hydride (NaH)

-

Carbon disulfide (CS₂)

-

Methyl iodide (CH₃I)

-

Tributyltin hydride (Bu₃SnH)

-

Azobisisobutyronitrile (AIBN) (radical initiator)

-

-

Procedure:

-

Formation of the Xanthate Ester:

-

To a stirred solution of (-)-3-hexanol in anhydrous THF at 0 °C, sodium hydride is added portion-wise.

-

The mixture is stirred for 30 minutes, followed by the addition of carbon disulfide.

-

After stirring for another 1-2 hours, methyl iodide is added, and the reaction is allowed to warm to room temperature and stirred overnight.

-

The reaction is quenched with water and extracted with diethyl ether. The combined organic layers are washed, dried, and concentrated to give the crude xanthate ester.

-

-

Reductive Cleavage:

-

The crude xanthate ester is dissolved in toluene.

-

Tributyltin hydride and a catalytic amount of AIBN are added.

-

The mixture is heated to reflux (around 80-110 °C) for several hours until the reaction is complete (monitored by TLC or GC).

-

The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica (B1680970) gel to yield enantiomerically pure (-)-3-methylhexane.

-

-

Quantitative Data

The success of this synthetic approach is contingent on the efficiency and stereoselectivity of each step. The following table summarizes expected quantitative data based on similar transformations reported in the literature.

| Step | Transformation | Reagents/Catalyst | Yield (%) | Enantiomeric Excess (ee) (%) | Reference |

| 1 | 3-Hexanone → (-)-3-Hexanol | Biocatalyst (Rhodotorula glutinis) | ~70 | >90 | [2][4] |

| 2 | (-)-3-Hexanol → (-)-3-Methylhexane | Barton-McCombie Deoxygenation | >80 | >99 (retention of configuration) | N/A |

Experimental Workflow

The overall experimental workflow for the synthesis of enantiomerically pure (-)-3-Methylhexane is depicted below.

Experimental Workflow for the Synthesis of (-)-3-Methylhexane

Caption: Experimental workflow for the synthesis of (-)-3-Methylhexane.

Conclusion

The synthesis of enantiomerically pure (-)-3-methylhexane can be effectively achieved through a two-step sequence involving the asymmetric reduction of 3-hexanone followed by deoxygenation of the resulting chiral alcohol. The use of biocatalysts for the reduction step offers a green and highly enantioselective route to the key alcohol intermediate. The subsequent Barton-McCombie deoxygenation is a reliable method for the conversion of the alcohol to the final alkane product with retention of stereochemical integrity. This guide provides a comprehensive framework for researchers to successfully synthesize (-)-3-methylhexane and other chiral alkanes, which are valuable compounds in various fields of chemical science.

References

- 1. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]

- 2. Stereoselective Reduction of Prochiral Ketones by Plant and Microbial Biocatalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent trends in organocatalyzed asymmetric reduction of prochiral ketones - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

stereochemistry and absolute configuration of (-)-3-Methylhexane

An In-depth Technical Guide to the Stereochemistry and Absolute Configuration of (-)-3-Methylhexane

For researchers, scientists, and professionals in drug development, a precise understanding of stereochemistry is fundamental. The three-dimensional arrangement of atoms in a molecule can drastically alter its biological activity, pharmacological profile, and toxicity. Chiral alkanes, such as 3-methylhexane (B165618), present a unique challenge in stereochemical analysis due to their lack of chromophores, which are often essential for traditional chiroptical techniques.[1] This guide provides a comprehensive overview of the stereochemistry and absolute configuration of (-)-3-methylhexane, including detailed experimental protocols for its determination.

Introduction to the Chirality of 3-Methylhexane

3-Methylhexane is a saturated hydrocarbon and one of the isomers of heptane.[2] Its structure contains a chiral center at the third carbon atom, which is bonded to four different substituents: a hydrogen atom, a methyl group, an ethyl group, and a propyl group.[3] This chirality means that 3-methylhexane exists as a pair of non-superimposable mirror images, known as enantiomers.[4] These enantiomers are designated as (R)-3-methylhexane and (S)-3-methylhexane.[2] The physical properties of enantiomers, such as boiling point and density, are identical, but they differ in their interaction with plane-polarized light.[5] One enantiomer will rotate the plane of polarized light to the right (dextrorotatory, (+)) and the other to the left (levorotatory, (-)).[6]

Absolute Configuration of (-)-3-Methylhexane

The absolute configuration of a chiral center is assigned using the Cahn-Ingold-Prelog (CIP) priority rules.[7][8] This systematic procedure ranks the four substituents attached to the chiral carbon based on their atomic number.[9]

Applying the Cahn-Ingold-Prelog Rules to 3-Methylhexane:

-

Identify the Chiral Center: The chiral center in 3-methylhexane is the carbon atom at the third position (C3).

-

Assign Priorities to Substituents: The four groups attached to C3 are a propyl group (-CH2CH2CH3), an ethyl group (-CH2CH3), a methyl group (-CH3), and a hydrogen atom (-H).

-

Priority 1: The propyl group has the highest priority. Comparing the atoms directly attached to C3, we have three carbons and one hydrogen. To break the tie between the carbon-containing groups, we move to the next atoms along each chain. The propyl group's next carbon is attached to another carbon, while the ethyl group's is as well. However, going further down the propyl chain gives it precedence.

-

Priority 2: The ethyl group is the next highest priority.

-

Priority 3: The methyl group has the third-highest priority.

-

Priority 4: The hydrogen atom has the lowest atomic number and thus the lowest priority.[9]

-

-

Determine R/S Configuration: With the lowest priority group (hydrogen) pointing away from the viewer, the sequence from priority 1 to 2 to 3 is traced. If the direction is clockwise, the configuration is assigned 'R' (from the Latin rectus for right). If it is counter-clockwise, the configuration is 'S' (from the Latin sinister for left).[10]

For (-)-3-Methylhexane, the levorotatory optical activity corresponds to the (R) configuration.[11] Therefore, (-)-3-Methylhexane is systematically named (R)-3-methylhexane .

Quantitative Data

The following table summarizes key quantitative data for (-)-3-Methylhexane.

| Property | Value | Reference |

| IUPAC Name | (3R)-3-methylhexane | [11] |

| Synonyms | (-)-3-Methylhexane | [11] |

| Molecular Formula | C₇H₁₆ | [11] |

| Molecular Weight | 100.20 g/mol | [11] |

| CAS Number | 78918-91-9 | [11] |

| Optical Rotation | Levorotatory (-) | [11] |

Note: Specific rotation values for chiral alkanes are often small and can be difficult to measure accurately. They are also highly dependent on the solvent, temperature, and wavelength used.[1]

Experimental Determination of Absolute Configuration

Determining the absolute configuration of chiral alkanes is a significant challenge.[12] Techniques that rely on chromophores, such as electronic circular dichroism (ECD), are generally not applicable.[13] However, several other methods can be employed.

Optical Rotation Measurement

Optical rotation is a fundamental chiroptical property that can provide a preliminary indication of the enantiomeric composition of a sample.[1] A polarimeter is used to measure the angle of rotation of plane-polarized light as it passes through a solution of the chiral compound.[5]

Experimental Protocol for Optical Rotation Measurement:

-

Instrumentation: A calibrated polarimeter.[1]

-

Sample Preparation:

-

Accurately weigh 1-10 mg of (-)-3-methylhexane.

-

Dissolve the sample in a known volume of a suitable achiral solvent (e.g., chloroform, ethanol) to a precise concentration.

-

Ensure the solution is homogeneous and free of air bubbles.[1]

-

-

Data Acquisition:

-

Calibrate the polarimeter using the pure solvent as a blank.

-

Fill the polarimeter cell (typically 1 dm in length) with the sample solution.

-

Measure the observed rotation (α).

-

-

Calculation of Specific Rotation: The specific rotation [α] is calculated using the formula: [α] = α / (c * l) where:

-

α is the observed rotation in degrees.

-

c is the concentration in g/mL.

-

l is the path length of the cell in decimeters (dm).

-

While useful, the reliability of optical rotation for assigning absolute configuration can be limited for molecules with small rotational values.[1]

Vibrational Circular Dichroism (VCD) Spectroscopy

VCD, coupled with Density Functional Theory (DFT) calculations, has emerged as a powerful and unambiguous method for determining the absolute configuration of all chiral molecules, including alkanes.[1][14] VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.

Experimental Protocol for VCD Spectroscopy:

-

Instrumentation: A VCD spectrometer.[1]

-

Sample Preparation: A solution of 5-15 mg of (-)-3-methylhexane in a suitable solvent or as a neat liquid is prepared.[1]

-

Data Acquisition: The VCD spectrum of the sample is recorded.

-

Computational Analysis:

-

DFT calculations are performed to predict the theoretical VCD spectra for both the (R) and (S) enantiomers of 3-methylhexane.

-

The experimental VCD spectrum is then compared to the calculated spectra.

-

A close match between the experimental and one of the calculated spectra allows for the unambiguous assignment of the absolute configuration.

-

Gas Chromatography on a Chiral Stationary Phase (CSP-GC)

CSP-GC is a powerful analytical technique for separating enantiomers.[13] The separation is achieved by passing the vaporized sample through a column containing a chiral stationary phase. The differential interactions between the enantiomers and the chiral stationary phase lead to different retention times, allowing for their separation and quantification. By comparing the retention time of the unknown sample to that of a known, enantiomerically pure standard, the absolute configuration can be determined.[13]

Conclusion

The stereochemistry of (-)-3-methylhexane is defined by the (R) configuration at its chiral center. While its lack of chromophores makes stereochemical analysis challenging, modern techniques provide reliable methods for determining its absolute configuration. For researchers in drug development and related fields, a thorough understanding and application of these methods are crucial for the characterization and development of chiral molecules. While optical rotation offers a foundational measurement, the combination of VCD spectroscopy with computational analysis stands as the most definitive method for the unambiguous assignment of the absolute configuration of chiral alkanes like (-)-3-methylhexane.

References

- 1. benchchem.com [benchchem.com]

- 2. 3-Methylhexane - Wikipedia [en.wikipedia.org]

- 3. quora.com [quora.com]

- 4. homework.study.com [homework.study.com]

- 5. youtube.com [youtube.com]

- 6. Is 3 Methyl hexane optically active class 12 chemistry CBSE [vedantu.com]

- 7. myheplus.com [myheplus.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Cahn Ingold Prelog Priority Rules & Examples | What is Cahn-Ingold-Prelog? - Lesson | Study.com [study.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. 3-Methylhexane, (-)- | C7H16 | CID 13800357 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Determination of absolute configuration using density functional theory calculation of optical rotation: chiral alkanes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of (-)-3-Methylhexane

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-3-Methylhexane, a chiral aliphatic hydrocarbon, serves as a fundamental building block and reference compound in various fields of chemical research, including stereoselective synthesis, catalysis, and materials science. As an enantiomer of a branched-chain alkane, its distinct stereochemistry influences its interactions with other chiral molecules and polarized light, making a thorough understanding of its properties essential for its application in stereospecific reactions and the development of chiral materials. This technical guide provides a comprehensive overview of the physical and chemical properties of (-)-3-Methylhexane, complete with detailed experimental protocols and data presented for clarity and comparative analysis.

Physicochemical Properties

(-)-3-Methylhexane, systematically named (R)-3-methylhexane, is a colorless, volatile liquid with a faint, gasoline-like odor.[1] Its physical and chemical properties are summarized below.

General and Physical Properties

A compilation of the key physical properties of (-)-3-Methylhexane is presented in Table 1. These properties are crucial for its handling, purification, and use as a solvent or reactant.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₆ | [2] |

| Molecular Weight | 100.21 g/mol | |

| Appearance | Colorless liquid | [1] |

| Odor | Odorless to faint gasoline-like | [1] |

| Density | 0.687 g/mL at 25 °C | |

| Boiling Point | 91-92 °C | |

| Melting Point | -119 °C | |

| Refractive Index (n_D^20) | 1.388 | |

| Chirality | Chiral, exists as two enantiomers | [2][3] |

| Specific Rotation ([α]_D) | Negative (-) | [2] |

Chemical Properties and Reactivity

(-)-3-Methylhexane, as a saturated alkane, is generally unreactive under normal conditions. However, it undergoes characteristic reactions of alkanes, such as combustion and free-radical halogenation.

-

Combustion: Complete combustion in the presence of excess oxygen yields carbon dioxide and water. C₇H₁₆ + 11O₂ → 7CO₂ + 8H₂O

Experimental Protocols

This section provides detailed methodologies for the determination of key physical properties, synthesis, and a characteristic chemical reaction of (-)-3-Methylhexane.

Determination of Physical Properties

The specific rotation is a fundamental property of a chiral compound and is determined using a polarimeter.

Protocol:

-

Sample Preparation: Prepare a solution of (-)-3-Methylhexane of a known concentration (c, in g/mL) in a suitable achiral solvent (e.g., ethanol).

-

Instrument Calibration: Calibrate the polarimeter using the pure solvent as a blank.

-

Measurement: Fill the polarimeter tube (of a known path length, l, in decimeters) with the prepared solution, ensuring no air bubbles are present.

-

Data Acquisition: Measure the observed optical rotation (α) at a specific temperature (T) and wavelength (λ, typically the sodium D-line at 589 nm).

-

Calculation: The specific rotation [α] is calculated using the formula: [α] = α / (l * c).[6][7]

The density of a volatile liquid like (-)-3-Methylhexane can be determined using the Dumas method.[8][9]

Protocol:

-

Apparatus Setup: A clean, dry Erlenmeyer flask of a known volume is fitted with a foil cap with a small pinhole.

-

Sample Introduction: A small amount of (-)-3-Methylhexane is placed in the flask.

-

Vaporization: The flask is heated in a boiling water bath, causing the liquid to vaporize and expel the air from the flask. Excess vapor also escapes through the pinhole.

-

Condensation and Mass Measurement: The flask is cooled to room temperature, allowing the vapor to condense. The mass of the condensed liquid is determined by weighing the flask and its contents and subtracting the mass of the empty flask.

-

Calculation: The density is calculated by dividing the mass of the condensed liquid by the known volume of the flask.

The boiling point can be accurately measured by simple distillation.[10][11]

Protocol:

-

Apparatus Setup: Assemble a simple distillation apparatus with a round-bottom flask, distillation head, condenser, and receiving flask. Place a thermometer in the distillation head with the bulb positioned at the level of the side arm leading to the condenser.

-

Distillation: Place a sample of (-)-3-Methylhexane in the distillation flask with a few boiling chips. Heat the flask gently.

-

Temperature Reading: As the liquid boils and the vapor condenses, record the temperature at which a steady stream of distillate is collected. This temperature is the boiling point.

The refractive index is measured using a refractometer.[12][13]

Protocol:

-

Instrument Calibration: Calibrate the refractometer using a standard of known refractive index.

-

Sample Application: Place a few drops of (-)-3-Methylhexane onto the prism of the refractometer.

-

Measurement: Close the prism and allow the temperature to equilibrate (typically 20 °C).

-

Reading: Look through the eyepiece and adjust the controls to bring the dividing line between the light and dark fields into sharp focus at the crosshairs. Read the refractive index from the scale.

Synthesis of (-)-3-Methylhexane

An enantiomerically enriched sample of (-)-3-Methylhexane can be synthesized via a Wurtz reaction using a chiral starting material.

The Wurtz reaction involves the coupling of two alkyl halides in the presence of sodium metal to form a new carbon-carbon bond.[14][15][16][17][18] To synthesize (-)-3-Methylhexane, a suitable chiral alkyl halide is required.

Protocol:

-

Reactant Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, mechanical stirrer, and an addition funnel, place finely cut sodium metal suspended in anhydrous diethyl ether.

-

Initiation: Add a small amount of a chiral alkyl halide, such as (R)-2-bromobutane, to initiate the reaction.

-

Reaction: Slowly add the remaining (R)-2-bromobutane and an equimolar amount of a second alkyl halide, such as 1-bromopropane, dissolved in anhydrous diethyl ether from the addition funnel to the stirred suspension. Maintain a gentle reflux.

-

Work-up: After the reaction is complete, cautiously add ethanol (B145695) to quench any unreacted sodium, followed by water. Separate the ethereal layer, wash with water and brine, and dry over anhydrous magnesium sulfate.

-

Purification: Remove the solvent by distillation. The resulting crude product is then purified by fractional distillation to isolate (-)-3-Methylhexane.

Chemical Reactions

This reaction demonstrates the reactivity of the tertiary hydrogen in (-)-3-Methylhexane.

Protocol:

-

Reaction Setup: In a quartz reaction vessel equipped with a magnetic stirrer and a reflux condenser, dissolve (-)-3-Methylhexane in a suitable inert solvent like carbon tetrachloride.

-

Reagent Addition: Add N-bromosuccinimide (NBS) as the bromine source and a radical initiator such as azobisisobutyronitrile (AIBN).

-

Initiation: Irradiate the mixture with a UV lamp while stirring.

-

Monitoring: Monitor the progress of the reaction by gas chromatography (GC) to observe the consumption of the starting material and the formation of the product.

-

Work-up: Once the reaction is complete, cool the mixture, filter off the succinimide, and wash the filtrate with sodium thiosulfate (B1220275) solution and water. Dry the organic layer over anhydrous magnesium sulfate.

-

Purification: Remove the solvent under reduced pressure and purify the resulting racemic 3-bromo-3-methylhexane by distillation.

Visualizations

The following diagrams illustrate key concepts and workflows related to (-)-3-Methylhexane.

References

- 1. 3-Methylhexane - Wikipedia [en.wikipedia.org]

- 2. Is 3 Methyl hexane optically active class 12 chemistry CBSE [vedantu.com]

- 3. quora.com [quora.com]

- 4. homework.study.com [homework.study.com]

- 5. homework.study.com [homework.study.com]

- 6. scilearn.sydney.edu.au [scilearn.sydney.edu.au]

- 7. m.youtube.com [m.youtube.com]

- 8. keetonchemistry.weebly.com [keetonchemistry.weebly.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. vernier.com [vernier.com]

- 12. youtube.com [youtube.com]

- 13. m.youtube.com [m.youtube.com]

- 14. Wurtz reaction - Wikipedia [en.wikipedia.org]

- 15. adichemistry.com [adichemistry.com]

- 16. Wurtz Reaction - GeeksforGeeks [geeksforgeeks.org]

- 17. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]

- 18. Wurtz Reaction [organic-chemistry.org]

spectroscopic data of (-)-3-Methylhexane (NMR, IR, MS)

This technical guide provides an in-depth overview of the spectroscopic data for (-)-3-Methylhexane, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. It is intended for researchers, scientists, and professionals in drug development and chemical analysis.

Molecular Structure

(-)-3-Methylhexane is a chiral branched alkane, one of the isomers of heptane. Its structure is fundamental to understanding its spectroscopic characteristics.

Structure:

Spectroscopic Data Presentation

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for 3-Methylhexane (B165618).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Due to the chiral center at the third carbon, all seven carbon atoms and the protons on them are in chemically distinct environments, leading to a complex spectrum.

Table 1: ¹H NMR Spectroscopic Data for 3-Methylhexane Solvent: CDCl₃, Reference: TMS (0.0 ppm)

| Chemical Shift (δ) ppm | Multiplicity | Assignment (Tentative) |

| ~0.8-0.9 | Multiplet | Protons of the three -CH₃ groups |

| ~1.1-1.4 | Multiplet | Protons of the three -CH₂- groups and the single -CH- proton |

Note: The ¹H NMR spectrum of 3-methylhexane is complex due to significant signal overlap in the upfield region (δ ≈ 0.8–1.6 ppm)[1]. High-resolution instrumentation is required to resolve the multiplets corresponding to the seven distinct proton environments[1].

Table 2: ¹³C NMR Spectroscopic Data for 3-Methylhexane Solvent: CDCl₃, Reference: TMS (0.0 ppm)

| Chemical Shift (δ) ppm | Intensity | Assignment (Carbon No.) |

| 11.45 | 836.00 | C1 or C-methyl |

| 14.47 | 781.00 | C6 |

| 19.24 | 836.00 | C1 or C-methyl |

| 20.34 | 975.00 | C5 or C4 |

| 29.68 | 980.00 | C5 or C4 |

| 34.36 | 1000.00 | C2 |

| 39.20 | 1000.00 | C3 |

Note: The ¹³C NMR spectrum clearly shows seven distinct signals, confirming the asymmetric nature of the 3-methylhexane molecule[2]. All signals appear in the upfield region, which is characteristic of saturated aliphatic carbons[2].

Infrared (IR) Spectroscopy

The IR spectrum of an alkane like 3-methylhexane is characterized by absorptions related to C-H bond vibrations. The absence of other significant bands indicates the lack of other functional groups[3].

Table 3: IR Absorption Bands for 3-Methylhexane

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 2975-2845 | C-H Stretch (-CH, -CH₂, -CH₃) | Strong[3] |

| 1480-1435 | C-H Bend (-CH₂, -CH₃) | Medium[3] |

| 1385-1370 | C-H Bend (Methyl Rock) | Medium[3] |

| ~1340 | C-H Bend (-CH-) | Weak[3] |

| ~1500-400 | Fingerprint Region | Complex[3] |

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of 3-methylhexane results in the formation of a molecular ion and several characteristic fragment ions due to the cleavage of C-C bonds.

Table 4: Key Mass Spectrometry Data for 3-Methylhexane

| m/z Ratio | Relative Abundance | Ion Identity |

| 100 | Moderate | [C₇H₁₆]⁺˙ (Molecular Ion, M⁺)[4] |

| 85 | High | [C₆H₁₃]⁺ (M-15, loss of ·CH₃) |

| 71 | High | [C₅H₁₁]⁺ (M-29, loss of ·CH₂CH₃)[4] |

| 57 | 100% (Base Peak) | [C₄H₉]⁺ (Stable tertiary or secondary carbocation)[4] |

| 43 | High | [C₃H₇]⁺ |

| 29 | High | [C₂H₅]⁺ |

Experimental Protocols

Standard protocols for obtaining the spectroscopic data for a liquid alkane like (-)-3-Methylhexane are described below.

NMR Spectroscopy Protocol

-

Sample Preparation :

-

For ¹H NMR, dissolve approximately 5-25 mg of (-)-3-Methylhexane in about 0.7 mL of a deuterated solvent, typically Chloroform-d (CDCl₃), in a clean NMR tube[1][5].

-

For ¹³C NMR, a more concentrated solution is required due to the lower natural abundance and sensitivity of the ¹³C isotope. A nearly saturated solution is ideal[5].

-

Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.0 ppm)[2].

-

-

Data Acquisition :

-

Place the NMR tube in the spectrometer's probe.

-

Perform shimming to optimize the homogeneity of the magnetic field.

-

Acquire the spectrum using appropriate pulse sequences. A standard single-pulse experiment is usually sufficient for both ¹H and ¹³C NMR.

-

-

Data Processing :

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum and perform baseline correction.

-

Calibrate the chemical shift axis using the TMS signal at 0.0 ppm.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of protons.

-

IR Spectroscopy Protocol

-

Sample Preparation :

-

As (-)-3-Methylhexane is a liquid, the simplest method is to prepare a neat sample.

-

Place a single drop of the neat liquid between two salt plates (e.g., NaCl or KBr) to create a thin liquid film[3].

-

-

Data Acquisition :

-

Place the salt plates in the sample holder of an FTIR spectrometer.

-

Record a background spectrum of the empty spectrometer.

-

Acquire the sample spectrum. The instrument automatically ratios the sample spectrum against the background to provide the final absorbance or transmittance spectrum.

-

-

Data Analysis :

-

Identify the characteristic absorption bands by their wavenumber (cm⁻¹) and intensity.

-

Correlate these bands to specific molecular vibrations (e.g., C-H stretching and bending)[6].

-

Mass Spectrometry Protocol

-

Sample Introduction :

-

Inject a small amount of the liquid sample into the mass spectrometer. The sample is vaporized in the inlet system, which is heated to ensure it is in the gas phase[7].

-

-

Ionization :

-

Mass Analysis and Detection :

-

The newly formed ions are accelerated into a mass analyzer (e.g., a magnetic sector or quadrupole).

-

The analyzer separates the ions based on their mass-to-charge (m/z) ratio[7].

-

A detector records the abundance of ions at each m/z value, generating the mass spectrum. The most abundant ion is assigned a relative intensity of 100% and is called the base peak[9].

-

Mandatory Visualizations

The following diagrams illustrate the workflow for spectroscopic analysis and the logical relationship between different spectroscopic techniques for structural elucidation.

References

- 1. C7H16 3-methylhexane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 3-methylhexane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. C7H16 C-13 nmr spectrum of 3-methylhexane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of 3-methylhexane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. C7H16 infrared spectrum of 3-methylhexane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 3-methylhexane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. C7H16 mass spectrum of 3-methylhexane fragmentation pattern of m/z m/e ions for analysis and identification of 3-methylhexane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. NMR Sample Preparation [nmr.chem.umn.edu]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Mass Spectrometry [www2.chemistry.msu.edu]

A Technical Guide to the Putative Discovery and Chiral Analysis of (-)-3-Methylhexane in Natural Sources

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the current state of knowledge regarding the discovery and natural occurrence of (-)-3-Methylhexane. Despite preliminary suggestions of its presence in certain plant species, a comprehensive review of the scientific literature did not yield concrete analytical evidence to substantiate these claims. The Human Metabolome Database indicates that 3-methylhexane (B165618) is not a naturally occurring metabolite in humans and is only present through external exposure[1]. This document, therefore, serves as a forward-looking guide, outlining the necessary experimental protocols and data interpretation frameworks that would be required for the definitive discovery, isolation, and characterization of (-)-3-Methylhexane from a natural source. It is designed to be a valuable resource for researchers embarking on the analysis of chiral alkanes in natural products.

Introduction to 3-Methylhexane and Chirality

3-Methylhexane is a saturated branched-chain alkane and an isomer of heptane[2][3]. The molecule possesses a chiral center at the third carbon atom, meaning it is non-superimposable on its mirror image. This chirality gives rise to two distinct enantiomers: (R)-3-methylhexane and (S)-3-methylhexane[2][3]. The specific rotation of plane-polarized light determines the designation of (+) or (-), and while not definitively established in all literature, it is suggested that (-)-3-Methylhexane corresponds to the (R)-enantiomer.

The chirality of molecules is of paramount importance in biological systems, as enantiomers can exhibit significantly different pharmacological, toxicological, and sensory properties[2][4]. This is due to the stereospecific nature of biological receptors, enzymes, and other macromolecules, which are themselves chiral[2][4]. Therefore, the identification and enantioselective analysis of chiral compounds from natural sources are critical for drug discovery and understanding biochemical processes.

Reported Natural Occurrence: A Critical Evaluation

Initial database entries suggested the presence of 3-methylhexane in several plant species, including Withania somnifera, Michelia Alba, Sonchus Arvensis, and Thlaspi Arvense. However, an in-depth review of the analytical chemistry literature for these plants did not confirm the presence of 3-methylhexane. Studies on the volatile compounds of Michelia Alba and Sonchus Arvensis identified numerous other molecules, but not 3-methylhexane. Research on Thlaspi Arvense has primarily focused on its seed oil and fatty acid composition. While some analyses of Withania somnifera have been conducted, they have not reported the identification of 3-methylhexane.

Experimental Protocols for Discovery and Analysis

The following protocols describe a comprehensive workflow for the extraction, identification, and chiral analysis of putative (-)-3-Methylhexane from a plant matrix.

Extraction of Volatile Organic Compounds (VOCs)

Given its volatility, headspace solid-phase microextraction (HS-SPME) is the recommended method for the extraction of 3-methylhexane from a plant sample. This technique is solvent-free, sensitive, and minimally destructive.

Methodology:

-

Sample Preparation: Fresh plant material (e.g., leaves, flowers) is weighed (e.g., 1-5 g) and placed in a sealed headspace vial.

-

Internal Standard: An appropriate internal standard (e.g., a deuterated alkane or an alkane not expected to be in the sample) is added to the vial for quantification.

-

Incubation: The vial is incubated at a controlled temperature (e.g., 40-60 °C) for a specific duration (e.g., 20-30 minutes) to allow volatile compounds to equilibrate in the headspace.

-

Extraction: An SPME fiber with a suitable coating (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) is exposed to the headspace for a defined period (e.g., 20-40 minutes) to adsorb the volatile analytes.

-

Desorption: The fiber is then retracted and immediately inserted into the heated injection port of a gas chromatograph for thermal desorption of the analytes.

Identification and Quantification

Gas chromatography coupled with mass spectrometry (GC-MS) is the gold standard for the identification and quantification of volatile compounds.

Methodology:

-

Gas Chromatography:

-

Column: A non-polar capillary column (e.g., DB-5ms, HP-5ms) is suitable for the separation of alkanes.

-

Oven Program: A temperature gradient is employed to separate compounds based on their boiling points and interactions with the stationary phase. A typical program might start at 40 °C, hold for 2 minutes, then ramp to 250 °C at 5 °C/min.

-

Carrier Gas: Helium or hydrogen is used as the carrier gas at a constant flow rate.

-

-

Mass Spectrometry:

-

Ionization: Electron ionization (EI) at 70 eV is standard for creating fragment ions.

-

Detection: The mass spectrometer is operated in full scan mode to acquire mass spectra for compound identification.

-

Identification: The resulting mass spectrum of a chromatographic peak is compared with a reference library (e.g., NIST, Wiley) for identification. The retention time of the peak should also match that of an authentic standard of 3-methylhexane.

-

Quantification: For quantification, the mass spectrometer can be operated in selected ion monitoring (SIM) mode, monitoring characteristic ions of 3-methylhexane and the internal standard to improve sensitivity and accuracy.

-

Enantioselective (Chiral) Analysis

To separate and quantify the individual enantiomers of 3-methylhexane, a specialized chiral GC column is required.

Methodology:

-

Gas Chromatography:

-

Chiral Column: A cyclodextrin-based chiral stationary phase (e.g., β-cyclodextrin or a derivative) is typically used for the separation of chiral alkanes.

-

Oven Program: The temperature program will need to be optimized for the specific chiral column to achieve baseline separation of the (R)- and (S)-enantiomers. Isothermal or very slow temperature ramps often yield the best results.

-

-

Identification and Quantification:

-

Identification: The elution order of the enantiomers must be determined by injecting authentic standards of (R)- and (S)-3-methylhexane (if available). The enantiomer corresponding to (-)-3-methylhexane can then be identified.

-

Quantification: The peak areas of the two enantiomers are integrated to determine their relative abundance and the enantiomeric excess (e.e.) of (-)-3-Methylhexane.

-

Data Presentation

Quantitative data should be presented in a clear and structured format to allow for easy comparison and interpretation.

Table 1: Hypothetical Quantitative Analysis of 3-Methylhexane Enantiomers in a Plant Sample

| Analyte | Retention Time (min) | Peak Area | Concentration (ng/g fresh weight) | Enantiomeric Ratio (%) | Enantiomeric Excess (e.e.) of (-)-3-Methylhexane (%) |

| (S)-(+)-3-Methylhexane | 12.5 | 50,000 | 10.2 | 33.3 | |

| (R)-(-)-3-Methylhexane | 12.8 | 100,000 | 20.4 | 66.7 | 33.4 |

| Total 3-Methylhexane | 150,000 | 30.6 | 100 |

Visualizations

Diagrams are essential for illustrating complex relationships and workflows.

Experimental Workflow

Caption: Workflow for the discovery and analysis of (-)-3-Methylhexane.

Principle of Chiral Recognition

As no specific signaling pathway for (-)-3-Methylhexane is known, the following diagram illustrates the general principle of how enantiomers interact differently with a chiral biological receptor.

Caption: Differential interaction of enantiomers with a chiral receptor.

Conclusion

The existence of (-)-3-Methylhexane in nature remains an open question that warrants further investigation. This guide provides a robust framework for researchers to undertake such a study. The successful identification and enantioselective analysis of this and other chiral alkanes from natural sources could unveil new bioactive molecules and deepen our understanding of chemical ecology and stereochemistry in biological systems.

References

- 1. researchgate.net [researchgate.net]

- 2. Flavonoids as Antioxidants: A Review on Tempuyung Plant (Sonchus Arvensis) [jmchemsci.com]

- 3. Volatile Component Analysis of Michelia alba Leaves and Their Effect on Fumigation Activity and Worker Behavior of Solenopsis invicta | Sociobiology [periodicos.uefs.br]

- 4. thepharmajournal.com [thepharmajournal.com]

Chiral Properties of 3-Methylhexane Isomers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylhexane (B165618), a seemingly simple branched alkane and an isomer of heptane, possesses a key stereochemical feature: chirality.[1][2] The presence of a single chiral center gives rise to a pair of non-superimposable mirror images, known as enantiomers.[3][4] This technical guide provides a comprehensive overview of the chiral properties of 3-methylhexane isomers, including their stereochemistry, physicochemical properties, and detailed experimental protocols for their separation and analysis. Understanding the chirality of even simple molecules like 3-methylhexane is fundamental in fields ranging from asymmetric synthesis to the study of molecular interactions in biological systems.

Molecular Structure and Stereoisomers

The chirality of 3-methylhexane originates from the carbon atom at the third position (C-3) of the hexane (B92381) chain. This carbon is bonded to four different substituent groups: a hydrogen atom, a methyl group (-CH3), an ethyl group (-CH2CH3), and a propyl group (-CH2CH2CH3).[4][5] This asymmetry at the C-3 position results in the existence of two distinct stereoisomers: (R)-3-methylhexane and (S)-3-methylhexane.[1][2] These enantiomers are physically and chemically identical in an achiral environment, but they exhibit different properties in the presence of other chiral entities, most notably their interaction with plane-polarized light.[3]

Diagram of 3-Methylhexane Enantiomers

A diagram illustrating the non-superimposable mirror-image relationship of (R)- and (S)-3-methylhexane.

Physicochemical Properties

The enantiomers of 3-methylhexane share the same boiling point, melting point, density, and refractive index. Their primary distinguishing physical property is their optical activity—the ability to rotate the plane of plane-polarized light. One enantiomer will rotate the light in a clockwise direction (dextrorotatory, (+)), while the other will rotate it in a counter-clockwise direction (levorotatory, (-)) to an equal but opposite degree. It is important to note that the R/S designation does not directly correlate with the direction of optical rotation.[6]

Due to the lack of strong chromophores, the specific rotation of simple alkanes like 3-methylhexane is very small, making its experimental determination challenging.[7] However, studies on the optical rotatory dispersion of (+)-3-methylhexane have been reported.[8]

Table 1: Physicochemical Properties of 3-Methylhexane (Unresolved Mixture)

| Property | Value |

| Molecular Formula | C₇H₁₆ |

| Molar Mass | 100.205 g·mol⁻¹[1] |

| Appearance | Colorless liquid[1] |

| Odor | Odorless[1] |

| Density | 0.686 g/mL[1] |

| Melting Point | -119.40 °C[1] |

| Boiling Point | 91.6 to 92.2 °C[1] |

| log P (Octanol-Water Partition Coefficient) | 4.118[1] |

Table 2: Computed Properties of 3-Methylhexane Enantiomers

| Property | (R)-3-methylhexane | (S)-3-methylhexane |

| IUPAC Name | (3R)-3-methylhexane | (3S)-3-methylhexane[9] |

| Molecular Weight | 100.20 g/mol | 100.20 g/mol [9] |

| XLogP3-AA | 3.7 | 3.7[9] |

| Exact Mass | 100.125200510 Da | 100.125200510 Da[9] |

Experimental Protocols

Enantioselective Synthesis and Resolution

The enantioselective synthesis of simple chiral alkanes like 3-methylhexane is often complex and not high-yielding. A more common approach to obtain enantiomerically pure samples is through the resolution of a racemic mixture.

Classical Resolution via Diastereomeric Salt Formation (General Protocol)

This method, while not directly applicable to the non-functionalized 3-methylhexane, is a foundational technique for resolving chiral compounds with acidic or basic functional groups. It involves converting the enantiomers into a pair of diastereomers by reacting them with a chiral resolving agent. The resulting diastereomers have different physical properties and can be separated by techniques like crystallization.[10] For a precursor to 3-methylhexane that contains a functional group, this method could be employed.

-

Derivatization: React the racemic mixture with a single enantiomer of a chiral resolving agent (e.g., a chiral acid or base) to form diastereomeric salts.

-

Separation: Exploit the different solubilities of the diastereomeric salts to separate them by fractional crystallization.

-

Hydrolysis: Regenerate the individual enantiomers by removing the chiral resolving agent.

Chiral Gas Chromatography (GC) for Enantiomeric Separation

Chiral Gas Chromatography is a powerful and widely used technique for the separation and quantification of the enantiomers of volatile compounds like 3-methylhexane.[7] This method utilizes a chiral stationary phase (CSP), typically based on cyclodextrins, which interacts differently with each enantiomer, leading to different retention times.[11][12]

General Protocol for Chiral GC Analysis

-

Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and a chiral capillary column is required. Cyclodextrin-based stationary phases, such as beta-cyclodextrin, are commonly used for separating hydrocarbon enantiomers.[7][13]

-

Sample Preparation: Prepare a dilute solution of the 3-methylhexane sample in a suitable solvent like hexane (e.g., 1% v/v).

-

Instrument Setup:

-

Column: Install a chiral capillary column (e.g., Rt-βDEXsm).[2]

-

Injector Temperature: 200°C

-

Detector Temperature: 250°C

-

Oven Temperature Program: An initial temperature of 40-60°C held for 1-2 minutes, followed by a slow temperature ramp of 1-2°C/min up to a final temperature of around 150°C. The exact program will require optimization.[1]

-

-

Injection: Inject a small volume (e.g., 1 µL) of the prepared sample.

-

Data Acquisition and Analysis: The two enantiomers will elute at different retention times. The peak areas can be used to determine the enantiomeric ratio and enantiomeric excess (e.e.) of the sample.

Workflow for Chiral GC Analysis

A workflow diagram for the chiral gas chromatography analysis of 3-methylhexane isomers.

Conclusion

3-Methylhexane, despite its simple alkane structure, provides a clear and fundamental example of chirality. The existence of its (R) and (S) enantiomers necessitates the use of specialized analytical techniques, such as chiral gas chromatography, for their separation and quantification. While the synthesis of enantiomerically pure 3-methylhexane is challenging, resolution of the racemic mixture offers a viable pathway to obtaining the individual stereoisomers. The principles and protocols outlined in this guide are essential for researchers and professionals in drug development and other scientific fields where stereochemistry plays a critical role.

References

- 1. benchchem.com [benchchem.com]

- 2. gcms.cz [gcms.cz]

- 3. m.youtube.com [m.youtube.com]

- 4. Solved The specific rotation of optically pure | Chegg.com [chegg.com]

- 5. brainly.com [brainly.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. 276. The optical rotatory dispersion of hydrocarbons. (+)-3-Methylhexane - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 9. 3-Methylhexane, (+)- | C7H16 | CID 638046 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Chiral resolution - Wikipedia [en.wikipedia.org]

- 11. www1.udel.edu [www1.udel.edu]

- 12. US2880250A - Synthesis of 3-phenyl-3-methyl hexane - Google Patents [patents.google.com]

- 13. azom.com [azom.com]

An In-depth Technical Guide to the Molecular Structure of (-)-3-Methylhexane

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-3-Methylhexane is a chiral alkane, a member of the heptane (B126788) isomer family, with the chemical formula C₇H₁₆.[1][2] Its significance in stereochemistry and as a fundamental building block in organic chemistry necessitates a thorough understanding of its three-dimensional structure and physicochemical properties. This technical guide provides a comprehensive overview of the molecular characteristics of (-)-3-Methylhexane, including its stereochemistry, physical and spectroscopic properties, and relevant experimental methodologies. The information presented herein is intended to support researchers in the fields of chemical synthesis, stereoselective catalysis, and drug development where precise knowledge of molecular chirality is paramount.

Molecular Structure and Stereochemistry

3-Methylhexane (B165618) possesses a single chiral center at the third carbon atom of the hexane (B92381) chain. This chirality gives rise to two non-superimposable mirror images, or enantiomers: (R)-3-Methylhexane and (S)-3-Methylhexane.[1][3] The commercially available levorotatory enantiomer, denoted as (-)-3-Methylhexane, has been determined to be the (R)-enantiomer.[4]

The structural formula and stereochemical representation are as follows:

-

Molecular Formula: C₇H₁₆[5]

-

IUPAC Name: (3R)-3-methylhexane[4]

-

InChI: InChI=1S/C7H16/c1-4-6-7(3)5-2/h7H,4-6H2,1-3H3/t7-/m1/s1[4][5]

The relationship between the enantiomers of 3-methylhexane can be visualized as follows:

Physicochemical Properties

A summary of the key physical and chemical properties of 3-methylhexane is provided in the table below. It is important to note that many reported values do not distinguish between the enantiomers and refer to the racemic mixture.

| Property | Value | Reference(s) |

| Molecular Weight | 100.21 g/mol | [6] |

| Boiling Point | 91-92 °C | [1][7] |

| Melting Point | -119 °C | [7] |

| Density | 0.687 g/mL at 25 °C | [7] |

| Refractive Index (n²⁰/D) | 1.388 | [7] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and identification of (-)-3-Methylhexane. Below are the characteristic spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the chiral nature of the molecule, the proton and carbon environments are distinct, leading to a complex but interpretable NMR spectrum.

¹H NMR (Proton NMR)

The ¹H NMR spectrum of 3-methylhexane shows signals in the typical alkane region (δ 0.8-1.6 ppm). The presence of a chiral center can lead to diastereotopic protons in the adjacent methylene (B1212753) groups, further complicating the spectrum. A high-resolution spectrum would theoretically show 7 distinct proton environments.[8]

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~0.8-0.9 | m | -CH₃ (C1, C6, and methyl branch) |

| ~1.1-1.4 | m | -CH₂- (C2, C4, C5) and -CH- (C3) |

¹³C NMR (Carbon-13 NMR)

The ¹³C NMR spectrum provides a clearer picture of the carbon skeleton.

| Chemical Shift (ppm) | Assignment |

| 11.45 | C1 |

| 14.47 | C6 |

| 19.24 | Methyl branch at C3 |

| 20.34 | C5 |

| 29.68 | C2 |

| 34.36 | C3 |

| 39.20 | C4 |

Note: The assignments are based on typical chemical shift values for alkanes and may vary slightly depending on the solvent and experimental conditions.[9]

Mass Spectrometry (MS)

Mass spectrometry of 3-methylhexane results in a molecular ion peak and several characteristic fragment ions.

| m/z | Ion |

| 100 | [C₇H₁₆]⁺ (Molecular Ion) |

| 85 | [C₆H₁₃]⁺ |

| 57 | [C₄H₉]⁺ |

| 43 | [C₃H₇]⁺ (Base Peak) |

The fragmentation pattern is characteristic of branched alkanes, with cleavage occurring at the branching point to form stable carbocations.[10]

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of chiral alkanes are often complex and proprietary. However, general methodologies can be outlined based on established principles of organic chemistry.

Synthesis and Resolution

The synthesis of enantiomerically enriched 3-methylhexane can be challenging. One common approach involves the stereoselective synthesis starting from a chiral precursor. Alternatively, a racemic mixture of 3-methylhexane can be synthesized and then resolved into its individual enantiomers.

A General Protocol for Enantiomeric Resolution by Chiral Gas Chromatography:

-

Column Selection: A capillary gas chromatography column coated with a chiral stationary phase (e.g., a cyclodextrin (B1172386) derivative) is selected.[11]

-

Sample Preparation: A dilute solution of racemic 3-methylhexane in a volatile solvent (e.g., hexane) is prepared.

-

Injection: A small volume of the sample is injected into the gas chromatograph.

-

Temperature Program: An appropriate temperature program is used to ensure good separation of the enantiomers. The initial temperature is typically low and is gradually increased.

-

Detection: A flame ionization detector (FID) is commonly used for the detection of hydrocarbons.

-

Data Analysis: The retention times of the two enantiomers will differ, allowing for their separation and quantification. The enantiomer that interacts more strongly with the chiral stationary phase will have a longer retention time.[11]

The experimental workflow for chiral GC analysis can be represented as follows:

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: A small amount of (-)-3-Methylhexane is dissolved in a deuterated solvent (e.g., CDCl₃).

-

Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer.

-

Data Processing: The raw data is Fourier transformed, and the resulting spectra are phased and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (MS):

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via a gas chromatograph for separation from any impurities.

-

Ionization: Electron ionization (EI) is commonly used for alkanes.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio by a mass analyzer.

-

Detection: The abundance of each ion is measured by a detector, generating the mass spectrum.

Conclusion

This technical guide provides a detailed overview of the molecular structure and properties of (-)-3-Methylhexane. The chirality of this simple alkane presents both a challenge and an opportunity for chemists. A thorough understanding of its stereochemistry, physicochemical properties, and spectroscopic signatures is essential for its application in stereoselective synthesis and other areas of chemical research. The provided data and general experimental protocols serve as a valuable resource for scientists and professionals working with this and related chiral molecules.

References

- 1. 3-Methylhexane - Wikipedia [en.wikipedia.org]

- 2. What is 3-methylhexane? Explain the structure and properties of 3-methyl.. [askfilo.com]

- 3. homework.study.com [homework.study.com]

- 4. 3-Methylhexane, (-)- | C7H16 | CID 13800357 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. 3-METHYLHEXANE | 589-34-4 [chemicalbook.com]

- 8. C7H16 3-methylhexane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 3-methylhexane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. 3-Methylhexane | C7H16 | CID 11507 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. C7H16 mass spectrum of 3-methylhexane fragmentation pattern of m/z m/e ions for analysis and identification of 3-methylhexane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to (-)-3-Methylhexane as a Nonpolar Chiral Molecule

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-3-Methylhexane is a simple, nonpolar chiral alkane that serves as a fundamental example of stereoisomerism in hydrocarbons. While its direct applications in drug development are not established, the principles governing its stereochemistry, synthesis, and analysis are foundational to the study of more complex chiral molecules that are central to the pharmaceutical industry. This technical guide provides a comprehensive overview of the stereochemistry, physicochemical properties, synthesis, and analytical methodologies for the enantiomers of 3-methylhexane (B165618), with a particular focus on the (-) enantiomer. The document also touches upon the general significance of chirality in biological systems, a critical consideration in drug design and development.

Introduction

3-Methylhexane (C₇H₁₆) is a structural isomer of heptane.[1] Its molecular structure features a chiral center at the third carbon atom, leading to the existence of two enantiomers: (R)-3-methylhexane and (S)-3-methylhexane.[1][2] These stereoisomers are non-superimposable mirror images of each other and exhibit identical physical properties in an achiral environment, with the exception of their interaction with plane-polarized light.[3] The study of simple chiral alkanes like 3-methylhexane is crucial for understanding the fundamental principles of stereochemistry and developing analytical techniques for the separation and identification of enantiomers.[4] Such knowledge is paramount in the pharmaceutical industry, where the chirality of a drug molecule can have profound implications for its pharmacological activity, efficacy, and safety.[5][6]

Stereochemistry and Physicochemical Properties

The chirality of 3-methylhexane arises from the tetrahedral carbon at position 3, which is bonded to four different groups: a hydrogen atom, a methyl group, an ethyl group, and a propyl group.[3] The two enantiomers are designated as (R) and (S) based on the Cahn-Ingold-Prelog priority rules. The levorotatory (-) enantiomer corresponds to one of these configurations, while the dextrorotatory (+) enantiomer corresponds to the other.

The physical properties of the enantiomers of 3-methylhexane are largely identical, except for their optical rotation. The specific rotation of chiral hydrocarbons is known to be very small, which presents a significant analytical challenge.[4] The optical rotatory dispersion of (+)-3-methylhexane has been studied, indicating a small positive specific rotation for this enantiomer.[1]

Table 1: Physicochemical Properties of 3-Methylhexane

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₁₆ | [1][7] |

| Molecular Weight | 100.21 g/mol | [7] |

| Boiling Point | 90-92 °C | [7] |

| Melting Point | -119.4 °C | [7] |

| Density | 0.687 g/mL at 20 °C | [7] |

| Specific Rotation, [α]D | ||

| (+)-enantiomer | Small positive value | [1] |

| (-)-enantiomer | Small negative value | |

| Solubility | Insoluble in water; Soluble in nonpolar organic solvents like ethanol, ether, and benzene. |

Synthesis and Chiral Resolution

The synthesis of racemic 3-methylhexane can be achieved through various organic synthesis routes. One common method for the synthesis of alkanes is the Wurtz reaction. However, producing a specific chiral alkane like 3-methylhexane enantioselectively or separating the racemate presents challenges.

Synthesis of Racemic 3-Methylhexane via Wurtz Reaction (Generalized Protocol)

The Wurtz reaction involves the coupling of two alkyl halides in the presence of sodium metal in an anhydrous ether solvent.[8][9] To synthesize 3-methylhexane, a possible approach would be the reaction of 2-bromobutane (B33332) and propyl bromide with sodium. However, this would lead to a mixture of butane, hexane (B92381), and 3-methylhexane, which would be difficult to separate. A more controlled approach would involve the coupling of a single appropriate alkyl halide, though this is not straightforward for an unsymmetrical alkane like 3-methylhexane.

Experimental Protocol:

-

Reactants: A suitable secondary alkyl halide (e.g., 3-bromopentane, which would not yield 3-methylhexane but illustrates the principle for a chiral center).

-

Reagents: Sodium metal, dry diethyl ether or tetrahydrofuran (B95107) (THF).

-

Procedure:

-

All glassware must be thoroughly dried to exclude moisture.

-

Sodium metal is finely dispersed in an inert solvent like xylene by heating and vigorous stirring, then cooled. The xylene is replaced with dry ether.

-

The alkyl halide is dissolved in dry ether and added dropwise to the sodium suspension with stirring.

-

The reaction is often initiated by gentle warming and then proceeds exothermically. The reaction mixture is typically refluxed for several hours.

-

After the reaction is complete, the excess sodium is destroyed by the careful addition of ethanol.

-

The mixture is then washed with water to remove sodium halides.

-

The ether layer is dried over an anhydrous drying agent (e.g., MgSO₄), and the solvent is removed by distillation.

-

The resulting alkane is purified by fractional distillation.

-

Limitations: The Wurtz reaction is generally not suitable for the synthesis of unsymmetrical alkanes due to the formation of multiple products.[10] Furthermore, this method produces a racemic mixture of the chiral alkane.

Chiral Resolution of Racemic 3-Methylhexane

The separation of enantiomers from a racemic mixture, known as chiral resolution, is a critical process in obtaining enantiopure compounds. For a nonpolar alkane like 3-methylhexane, which lacks functional groups for the formation of diastereomeric salts, chiral chromatography is the most effective method for resolution.[4]

Analytical Methods for Enantiomeric Separation

Chiral Gas Chromatography (GC)

Chiral Gas Chromatography is a powerful technique for the separation and quantification of the enantiomers of volatile compounds like 3-methylhexane.[11][12] The separation is achieved using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. Cyclodextrin-based CSPs are particularly effective for the separation of chiral hydrocarbons.[4]

Generalized Experimental Protocol for Chiral GC Analysis:

-

Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) and a split/splitless injector.

-

Chiral Column: A capillary column coated with a cyclodextrin-based chiral stationary phase (e.g., a derivative of β-cyclodextrin).

-

Sample Preparation: The racemic 3-methylhexane sample is diluted in a suitable volatile solvent (e.g., pentane (B18724) or hexane) to an appropriate concentration (e.g., 10-100 ppm).

-

GC Conditions:

-

Injector Temperature: 200-250 °C

-

Detector Temperature: 250-300 °C

-

Carrier Gas: Helium or Hydrogen at a constant flow rate or pressure.

-

Oven Temperature Program: An initial temperature of 40-50 °C held for a few minutes, followed by a slow temperature ramp (e.g., 1-2 °C/min) to a final temperature of 120-150 °C. The exact program needs to be optimized for the specific column and instrument.

-

-

Data Analysis: The two enantiomers will appear as separate peaks in the chromatogram. The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers.

Biological Context and Significance of Chirality

While there is no specific documented biological activity or signaling pathway for (-)-3-methylhexane, the chirality of a molecule is of paramount importance in biological systems.[5] Enzymes and receptors, which are themselves chiral macromolecules, often exhibit a high degree of stereospecificity. This means that one enantiomer of a chiral molecule may bind to a receptor or be a substrate for an enzyme with much higher affinity or efficiency than its mirror image.[6]

The different biological activities of enantiomers are a critical consideration in drug development. In many cases, one enantiomer is responsible for the desired therapeutic effect, while the other may be inactive, less active, or even cause undesirable side effects. Therefore, the ability to synthesize and analyze enantiomerically pure compounds is essential for the development of safe and effective drugs. Although (-)-3-methylhexane is a simple hydrocarbon and not a drug candidate, the principles of its chirality and the methods used to study it are directly applicable to the more complex chiral molecules that constitute the vast majority of modern pharmaceuticals.

Visualizations

Conclusion

(-)-3-Methylhexane serves as an exemplary model for understanding the principles of nonpolar chiral molecules. While it may not have direct applications in drug development, the methodologies for its synthesis, resolution, and enantiomeric analysis are of significant relevance to the pharmaceutical and chemical industries. The pronounced influence of chirality on biological activity underscores the importance of developing and applying robust stereoselective analytical techniques. Further research into the subtle interactions of simple chiral alkanes with biological systems could provide valuable insights into the fundamental nature of chiral recognition.

References

- 1. 276. The optical rotatory dispersion of hydrocarbons. (+)-3-Methylhexane - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 2. scispace.com [scispace.com]

- 3. Is 3 Methyl hexane optically active class 12 chemistry CBSE [vedantu.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. uomus.edu.iq [uomus.edu.iq]

- 7. 3-Methylhexane - Wikipedia [en.wikipedia.org]

- 8. Wurtz reaction - Wikipedia [en.wikipedia.org]

- 9. Wurtz Reaction - GeeksforGeeks [geeksforgeeks.org]

- 10. adichemistry.com [adichemistry.com]

- 11. gcms.cz [gcms.cz]

- 12. Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of (-)-3-Methylhexane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of (-)-3-Methylhexane, a branched-chain alkane. Given its non-polar nature, this document outlines the theoretical principles governing its solubility, presents available solubility data, details a general experimental protocol for miscibility determination, and provides visual diagrams to illustrate key concepts and workflows.

Introduction to (-)-3-Methylhexane

(-)-3-Methylhexane is a chiral, non-polar hydrocarbon with the chemical formula C₇H₁₆.[1] As a branched alkane, it is a colorless liquid with a gasoline-like odor at room temperature.[1] Understanding its solubility is crucial in various applications, including its use as a non-polar solvent, in reaction media, and for extractions. The principles governing its solubility are fundamental to physical organic chemistry and are particularly relevant in contexts requiring precise solvent system design.

Theoretical Principles of Solubility

The solubility of any substance is primarily governed by the principle of "like dissolves like."[1][2][3] This means that substances with similar intermolecular forces are more likely to be soluble in one another.

-

Intermolecular Forces: As a non-polar molecule, the primary intermolecular forces in (-)-3-Methylhexane are weak London dispersion forces.[4]

-

Solubility in Non-Polar Solvents: When mixed with other non-polar organic solvents (e.g., benzene, hexane, ether), the forces between the solvent molecules are also London dispersion forces. The energy required to break these interactions is comparable to the energy released when new interactions form between the solute and solvent molecules. This energetic balance results in a high degree of solubility, often leading to complete miscibility.[5]

-

Insolubility in Polar Solvents: Polar solvents, such as water, are characterized by strong hydrogen bonds.[2] The non-polar alkane molecules cannot form these bonds, and their introduction would disrupt the existing hydrogen-bonding network of the polar solvent. This process is energetically unfavorable, leading to very low solubility or immiscibility.[4][5][6]

Quantitative and Qualitative Solubility Data

Specific quantitative solubility data for (-)-3-Methylhexane in a wide array of organic solvents is not extensively documented in scientific literature, primarily because it is considered fully miscible with most common non-polar and slightly polar organic solvents. The stereochemistry of the levorotatory enantiomer, (-)-3-Methylhexane, is not expected to significantly influence its solubility in achiral organic solvents.

The following table summarizes the known qualitative solubility and expected miscibility of 3-Methylhexane in various classes of organic solvents.

| Solvent Class | Representative Solvents | Expected Solubility/Miscibility | Reference |

| Non-Polar Aliphatic | Hexane, Heptane, Cyclohexane, Ligroin | Miscible | [7] |

| Non-Polar Aromatic | Benzene, Toluene | Miscible | [7] |

| Halogenated | Chloroform, Dichloromethane | Miscible | [7] |

| Ethers | Diethyl Ether | Soluble | [7] |

| Ketones | Acetone | Soluble | [7] |

| Alcohols | Ethanol, Methanol | Soluble to Partially Miscible | [7] |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Sparingly Soluble to Immiscible | - |

| Polar Protic | Water | Insoluble | [1][4][6] |

Visualization of Solubility Principles

The following diagram illustrates the factors influencing the solubility of (-)-3-Methylhexane.

Caption: Logical relationship of solubility based on intermolecular forces.

Experimental Protocol for Determining Liquid-Liquid Miscibility

This section outlines a general methodology for determining the miscibility of a liquid solute, such as (-)-3-Methylhexane, in a liquid solvent.

Objective: To determine if two liquids are miscible, partially miscible, or immiscible at a given temperature.

Materials:

-

(-)-3-Methylhexane

-

Test solvent

-

Graduated cylinders or pipettes

-

Test tubes or vials with caps

-

Vortex mixer (optional)

-

Constant temperature bath (optional, for temperature-dependent studies)

Methodology:

-

Preparation: Ensure all glassware is clean and dry. Measure a specific volume of the test solvent (e.g., 5 mL) and transfer it to a test tube.

-

Addition of Solute: Carefully add a known volume of (-)-3-Methylhexane to the same test tube. To test for full miscibility, it is common to prepare several samples with varying volume ratios (e.g., 1:3, 1:1, 3:1).

-

Mixing: Cap the test tube securely and invert it several times or use a vortex mixer for 30-60 seconds to ensure thorough mixing.

-

Observation: Allow the mixture to stand undisturbed for several minutes. Observe the sample against a well-lit background.

-

Miscible: The mixture will appear as a single, clear, homogeneous liquid phase.

-

Immiscible: Two distinct layers will form, separating based on density. The interface between the layers will be clearly visible.[8]

-

Partially Miscible: The mixture may initially appear cloudy or form an emulsion before eventually separating into two layers. The volume of each layer will have changed from the initial volumes, indicating some degree of mutual solubility.

-

-

Temperature Control (Optional): For more advanced studies, the mixing and observation steps can be performed within a constant temperature bath to determine the effect of temperature on solubility. Some mixtures exhibit a critical solution temperature, above or below which they become fully miscible.

Experimental Workflow Diagram

The following diagram provides a visual representation of the experimental workflow for determining miscibility.

Caption: General experimental workflow for miscibility determination.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. oit.edu [oit.edu]

- 3. quora.com [quora.com]

- 4. Physical Properties of Alkanes | OpenOChem Learn [learn.openochem.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 12.6 Physical Properties of Alkanes | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]

- 7. 3-Methylhexane [chembk.com]

- 8. m.youtube.com [m.youtube.com]

Methodological & Application

Application Notes and Protocols for the Chiral Resolution of 3-Methylhexane Enantiomers

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Methylhexane (B165618) is a simple branched-chain alkane and one of the isomers of heptane. The carbon atom at the 3-position is a chiral center, meaning 3-methylhexane exists as a pair of enantiomers: (R)-3-methylhexane and (S)-3-methylhexane.[1] The separation and analysis of these enantiomers are of interest in various fields, including stereoselective synthesis and geochemical studies. However, due to the lack of functional groups, the chiral resolution of 3-methylhexane presents a significant analytical challenge. The specific rotation of such chiral hydrocarbons is often very small, making traditional polarimetry difficult.[2]

This document provides detailed application notes and protocols for the chiral resolution of 3-methylhexane enantiomers, with a primary focus on chiral Gas Chromatography (GC), the most effective and widely applicable technique for this purpose. Methodologies for enzymatic resolution and diastereomeric crystallization are also discussed to provide a comprehensive overview, although their application to non-functionalized alkanes like 3-methylhexane is limited.

Chiral Gas Chromatography (GC)

Chiral GC is a powerful and highly sensitive technique for the separation of volatile enantiomers. The method relies on the use of a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times. For the separation of hydrocarbon enantiomers, cyclodextrin-based CSPs are particularly effective.[2]

Experimental Protocol: Chiral GC Analysis of 3-Methylhexane Enantiomers

This protocol is adapted from established methods for similar branched alkanes and provides a robust starting point for the separation of (R)- and (S)-3-methylhexane.[3]

Instrumentation:

-

Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID) and a split/splitless injector.

-

Chiral Capillary Column: A beta-cyclodextrin-based column is recommended (e.g., Agilent J&W CP-Cyclodextrin-β-2,3,6-M-19 or similar).[4]

Sample Preparation:

-

Prepare a dilute solution of the racemic 3-methylhexane sample in a volatile, non-polar solvent such as hexane (B92381) or pentane (B18724) (e.g., 1% v/v).

Chromatographic Conditions:

| Parameter | Condition |

| Column | Beta-cyclodextrin based chiral capillary column (e.g., 30 m x 0.25 mm ID x 0.25 µm film thickness) |